molecular formula C21H21Cl2N5O2 B2769365 (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1234899-06-9

(2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2769365
CAS No.: 1234899-06-9
M. Wt: 446.33
InChI Key: UJMCFANBKFTRGZ-UHFFFAOYSA-N
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Description

The compound (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that features diverse functional groups including dichlorophenyl, piperazine, pyridine, and oxadiazole. It is of interest in various scientific fields due to its multifaceted chemical structure which may confer unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2,4-Dichlorophenyl)(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone involves a multi-step process typically beginning with the preparation of intermediate compounds such as 2,4-dichlorobenzoyl chloride and 5-isopropyl-1,2,4-oxadiazole. These intermediates are then subjected to various organic reactions, including nucleophilic substitution and condensation, under carefully controlled conditions (e.g., temperature, solvent choice, catalyst presence).

Industrial Production Methods: : In industrial settings, large-scale production of this compound would likely involve batch processing techniques with optimized reaction parameters to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidation, particularly at the oxadiazole ring.

  • Reduction: : Potential reduction sites include the pyridine and oxadiazole rings.

  • Substitution: : The piperazine and dichlorophenyl groups are likely sites for substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents are typically used.

  • Substitution: : Substitution reactions can be facilitated using catalysts like palladium on carbon for hydrogenation or organic bases for nucleophilic substitution.

Major Products Formed: : The specific products depend on the nature of the reaction, but common transformations may include hydroxylation of aromatic rings during oxidation, or halogenation during substitution reactions.

Scientific Research Applications

Chemistry: : The compound's diverse functional groups make it a valuable molecule for studying organic reaction mechanisms and developing synthetic methodologies.

Biology: : Its structural complexity allows it to interact with various biological targets, making it useful in biochemical studies and drug development research.

Medicine: : Potential therapeutic applications may involve its use as a scaffold for designing new pharmaceuticals, particularly for targeting specific receptors or enzymes.

Industry: : It may be employed in the development of specialty chemicals, agrochemicals, or materials science research for developing new polymers or coatings.

Mechanism of Action

Mechanism: : The compound's effects are likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby altering the function of the target molecule.

Molecular Targets and Pathways: : Possible targets include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways and mechanisms would depend on the specific biological context and are usually elucidated through experimental studies.

Comparison with Similar Compounds

Comparison: : Similar compounds may include other dichlorophenyl derivatives or piperazine-containing molecules.

List of Similar Compounds

  • (2,4-Dichlorophenyl)piperazine

  • 4-(5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine

  • Methanone derivatives with similar scaffolding

This compound’s multifaceted nature provides vast potential for exploration in chemical, biological, medical, and industrial research, making it a molecule of significant scientific interest.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O2/c1-13(2)20-25-19(26-30-20)14-3-6-18(24-12-14)27-7-9-28(10-8-27)21(29)16-5-4-15(22)11-17(16)23/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMCFANBKFTRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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